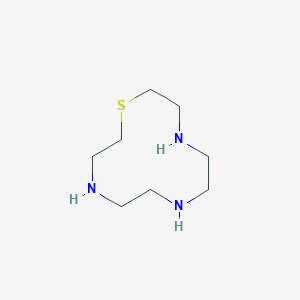![molecular formula C10H11ClO2 B8496877 3-[4-(chloromethyl)phenyl]propanoic acid](/img/structure/B8496877.png)
3-[4-(chloromethyl)phenyl]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(chloromethyl)phenyl]propanoic acid is an organic compound with the molecular formula C10H11ClO2 It is a derivative of hydrocinnamic acid, where a chlorine atom is substituted at the para position of the benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(chloromethyl)phenyl]propanoic acid typically involves the chloromethylation of hydrocinnamic acid. One common method includes the reaction of hydrocinnamic acid with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide. The reaction is carried out in a solvent like dichloromethane at low temperatures to ensure high yields .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, the purification process may involve crystallization or chromatography techniques to obtain high-purity this compound.
化学反应分析
Types of Reactions: 3-[4-(chloromethyl)phenyl]propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form 4-chloromethyl-benzoic acid using oxidizing agents like potassium permanganate.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: Derivatives with different functional groups replacing the chloromethyl group.
Oxidation: 4-Chloromethyl-benzoic acid.
Reduction: 4-Chloromethyl-hydrocinnamyl alcohol.
科学研究应用
3-[4-(chloromethyl)phenyl]propanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to study the effects of chlorinated aromatic compounds on biological systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties
作用机制
The mechanism of action of 3-[4-(chloromethyl)phenyl]propanoic acid involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This can affect various biochemical pathways and cellular processes, making it a valuable tool in biochemical research .
相似化合物的比较
Hydrocinnamic Acid: Lacks the chloromethyl group, making it less reactive in certain substitution reactions.
4-Chlorobenzoic Acid: Similar in structure but lacks the extended alkyl chain, affecting its physical and chemical properties.
4-Chlorocinnamic Acid: Contains a double bond in the alkyl chain, leading to different reactivity and applications.
Uniqueness: 3-[4-(chloromethyl)phenyl]propanoic acid is unique due to the presence of both the chloromethyl group and the extended alkyl chain. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in organic synthesis and research .
属性
分子式 |
C10H11ClO2 |
|---|---|
分子量 |
198.64 g/mol |
IUPAC 名称 |
3-[4-(chloromethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C10H11ClO2/c11-7-9-3-1-8(2-4-9)5-6-10(12)13/h1-4H,5-7H2,(H,12,13) |
InChI 键 |
MKPLJZUJXIBZMJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CCC(=O)O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3-(Tributylstannyl)-1-azabicyclo[2.2.2]oct-2-ene](/img/structure/B8496830.png)








